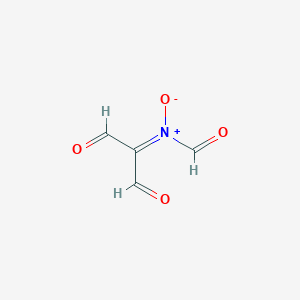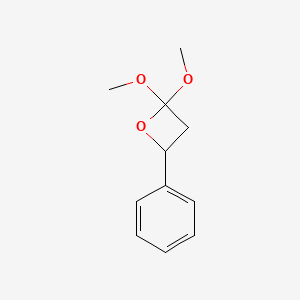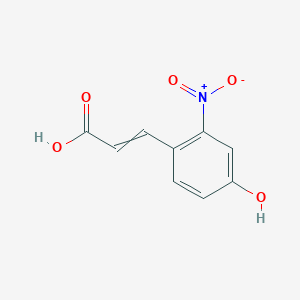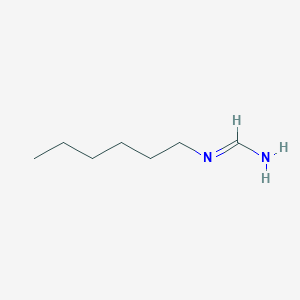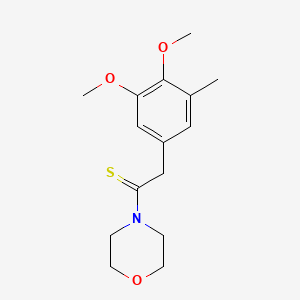
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione is an organic compound that belongs to the class of thioethers. Thioethers are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound features a morpholine ring, a dimethoxy-substituted phenyl ring, and a thione group, making it a molecule of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione typically involves the following steps:
Formation of the Dimethoxy-Substituted Phenyl Intermediate: This can be achieved through the methylation of 3,4-dihydroxy-5-methylphenyl using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions, such as heating in the presence of a solvent like toluene.
Formation of the Thione Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The thione group can act as a nucleophile or electrophile, participating in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione
- 2-(3,4-Dimethoxy-5-methylphenyl)-1-(piperidin-4-yl)ethane-1-thione
Uniqueness
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione is unique due to the presence of both the morpholine ring and the thione group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
88517-15-1 |
|---|---|
Fórmula molecular |
C15H21NO3S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxy-5-methylphenyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C15H21NO3S/c1-11-8-12(9-13(17-2)15(11)18-3)10-14(20)16-4-6-19-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Clave InChI |
WBIQJROBKMXLCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
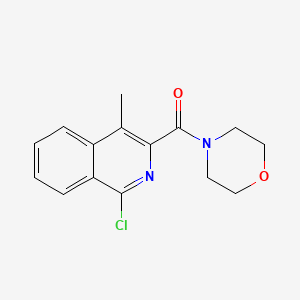

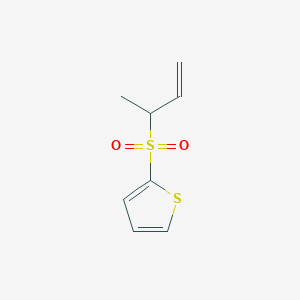
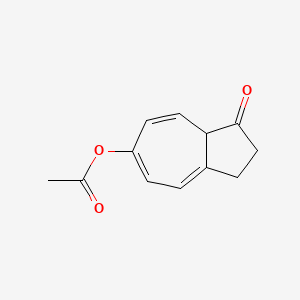

![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
